BenchChemオンラインストアへようこそ!

4-(1h-Indol-1-yl)benzoic acid

Organic Synthesis Oxidative Cyclization Reaction Optimization

Unlike generic indole acids, 4-(1H-Indol-1-yl)benzoic acid's unique para‑substituted topology is a validated pharmacophore for AKR1C3 inhibitors (IC₅₀ 0.26 µM) and AT1 antagonists (IC₅₀ 1.03 nM). Its consistent Ullmann coupling reactivity ensures reliable scale‑up. Substituting with 1,2‑ or 1,3‑regioisomers can compromise biological potency. For CRPC and cardiovascular drug discovery, this 1,4‑substitution pattern is non‑negotiable.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
Cat. No. B8785461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1h-Indol-1-yl)benzoic acid
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C15H11NO2/c17-15(18)12-5-7-13(8-6-12)16-10-9-11-3-1-2-4-14(11)16/h1-10H,(H,17,18)
InChIKeyXVTBRXBNYSOSFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Indol-1-yl)benzoic Acid: Structural and Physicochemical Baseline for Sourcing


4-(1H-Indol-1-yl)benzoic acid (CAS 71935-16-5, C15H11NO2, MW 237.25 g/mol) is a synthetic indole derivative where an indole heterocycle is directly N-arylated to the para-position of a benzoic acid moiety [1][2]. It exists as a crystalline solid at ambient conditions and possesses a calculated octanol/water partition coefficient (cLogP) of approximately 3.2, indicating moderate lipophilicity and membrane permeability characteristics that are typical of drug-like small molecules [2].

Why 4-(1H-Indol-1-yl)benzoic Acid Cannot Be Arbitrarily Replaced by In-Class Analogs


While indole-benzoic acid hybrids are a common pharmacophore, the specific 1,4-substitution pattern on 4-(1H-Indol-1-yl)benzoic acid confers a unique chemical topology that dictates both its reactivity in synthetic transformations and its biological target engagement profile [1][2]. The para-oriented carboxylic acid relative to the indole nitrogen creates a distinct π-system and charge distribution compared to its 1,2- or 1,3-substituted isomers, impacting its performance in metal-catalyzed couplings, cyclization reactions, and its ability to productively interact with enzyme active sites [3]. Substituting a generic indole acid without verifying this exact regiochemistry can lead to significant, unanticipated deviations in synthetic yield or biological potency, as detailed in the quantitative comparisons below.

Quantitative Differentiation of 4-(1H-Indol-1-yl)benzoic Acid from its Closest Comparators


Synthetic Yield Divergence: 4-(1H-Indol-1-yl)benzoic Acid vs. its 2-Substituted Positional Isomer

The positional isomer 2-(1H-indol-1-yl)benzoic acid exhibits significantly different and more variable reactivity in oxidative cyclization compared to the 4-substituted analog. In an active MnO₂-promoted cyclization to form 5H-pyrrolo[1,2-a][3,1]benzoxazin-5-one derivatives, the 2-isomer achieves yields ranging from 20% to 71%, depending on reaction conditions [1]. The 4-isomer (4-(1H-Indol-1-yl)benzoic acid) is not directly comparable in this specific cyclization pathway due to its distinct geometry; however, its analogous N-arylation synthesis via Ullmann-type coupling typically provides a more consistent 60-75% yield under optimized Cu(I) catalysis, offering a more reliable synthetic entry point for downstream applications [2].

Organic Synthesis Oxidative Cyclization Reaction Optimization

Target Engagement Selectivity: 4-(1H-Indol-1-yl)benzoic Acid Scaffold vs. 5-Substituted Analog in 5α-Reductase Inhibition

The position of the benzoic acid moiety on the indole ring critically influences target engagement. An analog featuring a 4-(1H-indol-5-yl)benzoic acid core, N-benzyl-4-(1H-indol-5-yl)benzoic acid, demonstrates measurable but relatively weak inhibition of human type II steroid 5α-reductase, with an IC50 of 6.2 mM (6200 µM) [1]. While direct quantitative data for the 1,4-substituted 4-(1H-Indol-1-yl)benzoic acid at this specific target is not publicly available, the documented 6.2 mM IC50 for the 5-substituted regioisomer establishes a baseline of weak activity. This suggests that shifting the benzoic acid attachment from the indole's 5-position to the 1-position (nitrogen) drastically alters the pharmacophore, likely conferring a different and potentially more potent target profile for the 1-substituted compound in other biological systems [2].

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Physicochemical Divergence: LogP and Solubility Profile of 4-(1H-Indol-1-yl)benzoic Acid vs. 4-(Indolin-1-yl)benzoic Acid

The aromaticity of the indole ring in 4-(1H-Indol-1-yl)benzoic acid versus the saturated indoline analog, 4-(Indolin-1-yl)benzoic acid (CAS 1020933-45-2), results in distinct physicochemical properties. The fully aromatic indole derivative has a calculated logP of approximately 3.2 [1], whereas the saturated indoline analog is expected to be more polar and less lipophilic, with a lower logP and increased aqueous solubility [2]. This difference in lipophilicity directly impacts membrane permeability, metabolic stability, and oral bioavailability. For instance, the indole scaffold's logP of 3.2 aligns with the typical range for orally bioavailable drugs (logP 2-4), while the indoline's lower logP may limit its passive membrane diffusion in the absence of active transport.

Drug Metabolism and Pharmacokinetics Physicochemical Properties Solubility

Procurement-Guided Applications for 4-(1H-Indol-1-yl)benzoic Acid Based on Comparative Evidence


Precursor for the Synthesis of 5H-Pyrrolo[1,2-a][3,1]benzoxazin-5-one Derivatives

Although the direct cyclization yields for the 4-isomer are not explicitly reported, the robust 60-75% synthetic yield for its N-arylation precursor provides a dependable entry point for exploring this underexploited lactone scaffold [1]. The 4-substituted acid's consistent performance in Ullmann couplings ensures reliable access to the key building block, a prerequisite for systematic structure-activity relationship studies targeting DNA gyrase inhibition or cardiovascular applications [2].

Development of Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors for Castration-Resistant Prostate Cancer

While 4-(1H-Indol-1-yl)benzoic acid itself is not a potent AKR1C3 inhibitor, its core structure is the foundation for highly active analogs. Derivatives such as 3e and 3q, which feature this exact 4-(1H-Indol-1-yl)benzoic acid scaffold with additional modifications, achieve IC50 values of 0.26 µM and 2.39 µM against AKR1C3 in enzymatic assays, and 6.37 µM and 2.72 µM in cell proliferation assays, respectively [1]. This validates the 4-(1H-Indol-1-yl)benzoic acid core as a privileged pharmacophore for this therapeutic target, and sourcing the exact acid is essential for hit-to-lead optimization programs in CRPC drug discovery.

Medicinal Chemistry Library Expansion for Angiotensin II Type 1 (AT1) Receptor Antagonists

The 4-(1H-Indol-1-yl)benzoic acid fragment is a critical component of highly potent AT1 receptor antagonists. A derivative, compound 3, which incorporates this fragment, displays an IC50 of 1.03 ± 0.26 nM in radioligand binding assays against the AT1 receptor [1]. In vivo, this same compound demonstrates robust antihypertensive efficacy in spontaneously hypertensive rats, reducing mean blood pressure by 30 mmHg at 5 mg/kg and 41 mmHg at 10 mg/kg after oral administration, with effects lasting beyond 24 hours [1]. This underscores the immense value of the 4-(1H-Indol-1-yl)benzoic acid building block for generating high-affinity, orally bioavailable clinical candidates.

Differentiation from Positional Isomers in SAR Studies

Given the demonstrated divergence in biological activity between 1- and 5-substituted indole-benzoic acid regioisomers (e.g., weak millimolar IC50 for 5-substituted 5α-reductase inhibition vs. sub-micromolar potency for 1-substituted AKR1C3 inhibitors), the procurement of 4-(1H-Indol-1-yl)benzoic acid is non-negotiable for any research program focused on the 1-substituted pharmacophore. Substitution with a 4-(1H-indol-5-yl)benzoic acid or other regioisomer will not recapitulate the same biological profile and would invalidate comparative SAR data [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1h-Indol-1-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.